molecular formula C20H19NO5 B3420816 (+/-)-Chelidonine CAS No. 20267-87-2

(+/-)-Chelidonine

Cat. No.: B3420816
CAS No.: 20267-87-2
M. Wt: 353.4 g/mol
InChI Key: GHKISGDRQRSCII-ZOCIIQOWSA-N
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Description

(+/-)-Chelidonine is a natural alkaloid compound found in the plant Chelidonium majus, commonly known as greater celandine. This compound has been studied for its various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its unique chemical structure and biological effects make it a compound of significant interest in scientific research.

Scientific Research Applications

(+/-)-Chelidonine has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

    Biology: Studies have shown its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: It has been investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells. Its anti-inflammatory and antimicrobial activities also make it a candidate for treating various diseases.

    Industry: this compound is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asBcl-XL . Bcl-XL is a protein that plays a crucial role in cell survival and apoptosis.

Mode of Action

The specific mode of action for this compound is currently unknown. In the context of bcl-xl, compounds can bind to the protein and inhibit its function . This can lead to the induction of apoptosis, or programmed cell death.

Result of Action

If this compound does indeed inhibit bcl-xl, it could potentially induceapoptosis in cells, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Chelidonine involves several steps, starting from simple precursors. One common synthetic route includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and further functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as the Chelidonium majus plant. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods, such as plant cell culture, are also being explored to enhance the yield and sustainability of production.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Chelidonine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify its functional groups, leading to changes in its pharmacological properties.

    Substitution: Substitution reactions, particularly on the aromatic ring, can introduce new functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their enhanced or reduced pharmacological effects compared to the parent compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+/-)-Chelidonine include other alkaloids found in the Chelidonium majus plant, such as sanguinarine, chelerythrine, and berberine. These compounds share structural similarities and exhibit overlapping biological activities.

Uniqueness

What sets this compound apart is its specific mechanism of action and the range of biological activities it exhibits. While other alkaloids may share some properties, this compound’s ability to target multiple pathways and its potential therapeutic applications make it a unique compound in the field of natural product research.

Properties

IUPAC Name

(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKISGDRQRSCII-ZOCIIQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4312-31-6 (hydrochloride), 63937-19-9 (sulfate)
Record name Chelidonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10878474
Record name Chelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20267-87-2, 476-32-4
Record name (±)-Chelidonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20267-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Chelidonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelidonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chelidonine (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chelidonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHELIDONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHELIDONINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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